molecular formula C9H8BrN3S B13515627 5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole

5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole

Cat. No.: B13515627
M. Wt: 270.15 g/mol
InChI Key: QWLSJKXMRZKAOG-UHFFFAOYSA-N
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Description

5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 2-bromobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole typically involves the reaction of 2-bromobenzyl chloride with 1h-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted triazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

Scientific Research Applications

5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole is unique due to the presence of both a triazole ring and a bromobenzylthio group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H8BrN3S

Molecular Weight

270.15 g/mol

IUPAC Name

5-[(2-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3S/c10-8-4-2-1-3-7(8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13)

InChI Key

QWLSJKXMRZKAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NN2)Br

Origin of Product

United States

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